Potassium tridecanoate

Description

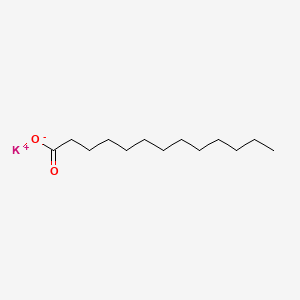

Potassium tridecanoate (KC₁₃H₂₅O₂) is the potassium salt of tridecanoic acid, a saturated fatty acid with a 13-carbon chain. It belongs to the class of alkali metal alkanoates (soaps), which are characterized by their surfactant properties and thermal stability. Structurally, it consists of a hydrophilic carboxylate head and a hydrophobic alkyl tail, enabling applications in emulsification, detergency, and materials science. Studies on its thermal behavior reveal mesomorphic (liquid-crystalline) phases and distinct transition temperatures, which are influenced by chain length and cation size . Its synthesis can involve neutralization of tridecanoic acid with potassium hydroxide or biotechnological routes using engineered microorganisms .

Properties

CAS No. |

55656-86-5 |

|---|---|

Molecular Formula |

C13H25KO2 |

Molecular Weight |

252.43 g/mol |

IUPAC Name |

potassium;tridecanoate |

InChI |

InChI=1S/C13H26O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);/q;+1/p-1 |

InChI Key |

MPEKSGRAFPNSLM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tridecanoate can be synthesized by neutralizing tridecanoic acid with potassium hydroxide. The reaction typically involves dissolving tridecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Thermal Behavior and Phase Transitions

Potassium alkanoates exhibit complex phase transitions, including solid-solid (s-s), solid-liquid (s-l), and liquid crystal-isotropic liquid (lc-l) transitions. For example:

-

Potassium dodecanoate (C₁₂) undergoes solid-solid transitions at T/K = 326–328 and 404–408, followed by melting to a liquid crystal phase at T/K = 543.4 and clearing at T/K = 672.0 .

-

Potassium decanoate (C₁₀) shows multiple solid-solid transitions before melting to a liquid crystal phase at T/K = 546.5 .

Extrapolation : Potassium tridecanoate likely exhibits similar phase transitions, though exact temperatures would depend on chain length. Longer chains typically lower melting points due to increased van der Waals interactions .

Thermogravimetric Analysis

Potassium alkanoates decompose to potassium carbonate (K₂CO₃) and hydrocarbons. For example:

-

Potassium dodecanoate decomposes at T/K = 754 with a mass loss of 0.690 (experimental) vs. 0.710 (theoretical) .

-

Potassium octanoate (C₈) decomposes at T/K = 755 with a mass loss of 0.583 .

Extrapolation : this compound would likely decompose at higher temperatures than shorter-chain analogs, following the trend of increasing stability with chain length .

Spectroscopic Analysis

Potassium alkanoates exhibit characteristic vibrational modes:

-

Asymmetric stretching (ν<sub>as</sub>(CO₂⁻)): ~1550–1560 cm⁻¹

-

Symmetric stretching (ν<sub>s</sub>(CO₂⁻)): ~1360–1410 cm⁻¹

Extrapolation : this compound would display similar IR patterns, with minor shifts due to chain-length effects.

General Chemical Reactions

While direct data for this compound is unavailable, potassium alkanoates generally undergo:

-

Decarboxylation :

Initiated by heating, leading to alkanes or alkenes . -

Saponification :

Hydrolysis under acidic/basic conditions to form carboxylic acids . -

Substitution :

Nucleophilic substitution with amines, alcohols, or other nucleophiles .

Phase Transitions (Hypothetical for C₁₃)

| Transition Type | Temperature Range (T/K) | Energy Change (Δ/kJ·kg⁻¹) |

|---|---|---|

| Solid-solid | ~320–350 | ~5–10 |

| Solid-liquid | ~540–570 | ~100 |

| Liquid crystal clearance | ~680–730 | ~5–20 |

Thermogravimetric Analysis (Projected)

| Onset Temperature (T/K) | Mass Loss Fraction | Residue (K₂CO₃) |

|---|---|---|

| ~750–770 | ~0.65–0.70 | ~0.30–0.35 |

Limitations and Research Gaps

The provided sources lack direct experimental data for this compound. Key gaps include:

-

Quantitative thermodynamic parameters (e.g., enthalpy of fusion).

-

Detailed spectroscopic data or kinetic studies.

-

Specific reaction pathways under catalytic conditions.

Scientific Research Applications

Potassium tridecanoate has several applications in scientific research:

Medicine: Research has explored its potential in drug delivery systems due to its surfactant properties.

Industry: It is used in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of potassium tridecanoate is primarily related to its surfactant properties. It reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The compound’s ability to stabilize nanoparticles also plays a role in its enhanced antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal Alkanoates

Potassium tridecanoate shares structural similarities with other alkali metal soaps, such as lithium, sodium, and rubidium tridecanoates. Key differences arise from cation size and charge density:

- Thermal Behavior: Rubidium tridecanoate (RbC₁₃) exhibits overlapping bi and b₂ DSC transition peaks at lower chain lengths, a phenomenon also observed in potassium homologs. Transition temperatures for RbC₁₃ (Table 1) are higher than those of this compound due to stronger ionic interactions with the larger Rb⁺ ion .

- Mesomorphic Regions: this compound has a broader liquid-crystalline phase compared to lithium salts, which exhibit narrower mesomorphic ranges due to smaller Li⁺ ions disrupting alkyl chain packing .

Table 1: Thermal Transition Temperatures of Alkali Metal Tridecanoates

| Compound | Transition Temperatures (°C) | ΔH (kJ/mol) | Reference |

|---|---|---|---|

| This compound | T₁: 85 ± 2, T₂: 120 ± 3 | 15.2 ± 0.5 | |

| Rubidium tridecanoate | T₁: 92 ± 2, T₂: 128 ± 3 | 16.8 ± 0.6 |

Tridecanoic Acid Esters

Compared to esters like methyl tridecanoate (C₁₃H₂₆O₂) and cholesteryl tridecanoate (C₄₀H₇₀O₂), this compound differs in polarity and applications:

- Chemical Properties: Methyl tridecanoate is non-ionic and volatile, making it suitable as a GC internal standard , while this compound’s ionic nature enables surfactant applications.

- Biological Activity: Tridecanoate (C₁₀:0) improves glucose homeostasis in mice via GLP-1 modulation , but this compound (C₁₃:0) may have distinct metabolic effects due to longer chain length affecting solubility and absorption.

- Enzymatic Interactions: Glycerol tridecanoate is hydrolyzed by lipases with a Km of 1.1 × 10⁻³ M , whereas this compound may inhibit enzyme activity via micelle formation.

Table 2: Applications of Tridecanoate Derivatives

Cellulose Esters

Cellulose tridecanoate (CTD), a long-chain cellulose ester, contrasts with this compound in material science:

- Thermal Stability: CTD shows higher glass transition temperatures (Tg ~ 75°C) than this compound due to polymer backbone rigidity .

- Barrier Properties: CTD reduces oxygen permeability in bioplastics, whereas this compound enhances hydrophilicity in composite films .

Fluorinated Analogues

Perfluorinated tridecanoates (e.g., pentacosafluorotridecanoate) are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity .

Biological Activity

Potassium tridecanoate, a potassium salt of tridecanoic acid, is part of a broader class of compounds known as fatty acid salts. These compounds have garnered attention for their diverse biological activities, including antimicrobial properties, effects on cell viability, and potential applications in wound healing. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound dissociates in biological systems into tridecanoic acid and potassium ions. The fatty acid portion is responsible for its biological activities, which include disrupting microbial cell membranes and modulating cellular processes. Studies indicate that fatty acids can affect cell membrane integrity, leading to cell lysis and death in susceptible microorganisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies on related fatty acid salts show that they can effectively reduce the viability of bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 75% | 500 |

| Escherichia coli | 70% | 500 |

| Bacillus cereus | 30% | 500 |

The inhibition percentages reflect the effectiveness of this compound in reducing microbial load compared to control treatments.

Cell Viability and Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on human dermal fibroblasts and keratinocytes. The LDH (lactate dehydrogenase) leakage assay indicates that cells treated with this compound show significantly lower cytotoxicity compared to synthetic surfactants like SLES (Sodium Lauryl Ether Sulfate) and SLS (Sodium Lauryl Sulfate).

| Treatment | LDH Leakage (%) | Cell Viability (%) |

|---|---|---|

| Control | 100 ± 5.7 | 100 ± 4.2 |

| This compound | 98.4 ± 1.6 | 107.9 ± 2.0 |

| SLES | 466.5 ± 18.0 | 11.1 ± 1.9 |

| SLS | 118.4 ± 3.8 | 9.3 ± 0.4 |

These results suggest that this compound is less cytotoxic than traditional surfactants, making it a promising candidate for use in formulations requiring skin compatibility.

Wound Healing Properties

This compound has been investigated for its potential in enhancing wound healing processes. In vitro studies using scratch assays demonstrated that treatment with potassium salts of fatty acids results in improved cell migration and proliferation rates compared to controls.

- Wound Healing Rate:

| Treatment | Wound Healing Rate (%) |

|---|---|

| Control | 64.2 ± 18.4 |

| This compound | 53.7 ± 22.9 |

| SLES | 0.0 ± 1.9 |

| SLS | 3.8 ± 4.5 |

These findings indicate that this compound not only maintains cell viability but also supports the healing process by promoting cellular activities essential for tissue repair.

Case Studies and Applications

-

Antimicrobial Efficacy:

A study evaluated the effectiveness of this compound against gastrointestinal pathogens, demonstrating a significant reduction in bacterial counts when applied at effective concentrations. -

Dermal Applications:

Clinical evaluations have suggested that formulations containing potassium salts of fatty acids can be beneficial for wound care, providing antimicrobial protection while promoting healing without adverse effects on skin integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.